(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One
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Overview
Description
Biselyngbyolide B is an 18-membered macrolide compound isolated from the marine cyanobacterium Lyngbya sp. It is known for its unique structure and significant biological activities, including cytotoxicity against cancer cells .
Preparation Methods
The total synthesis of Biselyngbyolide B involves several key steps. The 18-membered ring structure is constructed through esterification using the Shiina reagent and an intramolecular Stille coupling reaction . Another approach involves the use of intramolecular Heck coupling, which has been demonstrated to be effective for the synthesis of Biselyngbyolide B
Chemical Reactions Analysis
Biselyngbyolide B undergoes various chemical reactions, including:
Oxidation: Common reagents for oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Scientific Research Applications
Biselyngbyolide B has several scientific research applications:
Chemistry: It serves as a model compound for studying complex macrolide synthesis.
Biology: Its cytotoxic properties make it a valuable compound for studying cell death mechanisms.
Mechanism of Action
Biselyngbyolide B exerts its effects by inducing endoplasmic reticulum stress and mitochondrial fission, leading to apoptosis in cancer cells. The molecular targets and pathways involved include the activation of stress-related proteins and the disruption of mitochondrial function .
Comparison with Similar Compounds
Biselyngbyolide B is part of a family of macrolides that includes Biselyngbyolides A and C. These compounds share similar structures but differ in their biological activities and synthesis routes. Biselyngbyolide B is unique due to its specific cytotoxic properties and the synthetic challenges it presents .
Properties
Molecular Formula |
C27H40O4 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4S,5E,8S,9E,11S,13E,15E,18R)-4-hydroxy-8-methoxy-9,11-dimethyl-18-[(1Z,4E)-2-methylhexa-1,4-dienyl]-1-oxacyclooctadeca-5,9,13,15-tetraen-2-one |
InChI |
InChI=1S/C27H40O4/c1-6-7-13-22(3)19-25-16-11-9-8-10-14-21(2)18-23(4)26(30-5)17-12-15-24(28)20-27(29)31-25/h6-12,15,18-19,21,24-26,28H,13-14,16-17,20H2,1-5H3/b7-6+,10-8+,11-9+,15-12+,22-19-,23-18+/t21-,24+,25+,26-/m0/s1 |
InChI Key |
DVYYXLNVAXSASA-BEVCVMOBSA-N |
Isomeric SMILES |
C/C=C/C/C(=C\[C@H]1C/C=C/C=C/C[C@@H](/C=C(/[C@H](C/C=C/[C@H](CC(=O)O1)O)OC)\C)C)/C |
Canonical SMILES |
CC=CCC(=CC1CC=CC=CCC(C=C(C(CC=CC(CC(=O)O1)O)OC)C)C)C |
Origin of Product |
United States |
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